molecular formula C18H16N2O7 B6073625 Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B6073625
M. Wt: 372.3 g/mol
InChI Key: MSHYVLGLCHUGOE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenyl group, an acetylamino group, and two ester groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate typically involves the following steps:

    Nitration: The starting material, benzene-1,4-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Acetylation: The nitro compound is then acetylated using acetic anhydride to form the acetylamino derivative.

    Esterification: Finally, the acetylamino compound is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Nitration: Using a continuous flow reactor to ensure efficient nitration.

    Batch Acetylation: Conducting acetylation in large batch reactors with precise temperature control.

    Catalytic Esterification: Employing catalytic esterification with methanol in industrial-scale reactors to achieve high yields.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

    Oxidation: 2-Amino-2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate.

    Reduction: Benzene-1,4-dicarboxylic acid derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Dimethyl terephthalate: Similar structure but lacks the nitrophenyl and acetylamino groups.

    Dimethyl isophthalate: Similar structure but with different substitution patterns on the benzene ring.

    Dimethyl phthalate: Similar structure but with different functional groups.

Properties

IUPAC Name

dimethyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-26-17(22)12-7-8-13(18(23)27-2)14(9-12)19-16(21)10-11-5-3-4-6-15(11)20(24)25/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYVLGLCHUGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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